
8-Bromo-2,4-dichloroquinazoline
Overview
Description
8-Bromo-2,4-dichloroquinazoline is a chemical compound with the molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Halogenation of 8-Bromoquinazoline-2,4-diol
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
The most widely reported method involves the chlorination of 8-bromoquinazoline-2,4-diol using POCl₃ under reflux conditions.
- Reagents : 8-Bromoquinazoline-2,4-diol (1 eq), POCl₃ (excess), catalytic N,N-dimethylaniline (DMA).
- Conditions : Reaction mixture heated at 110–130°C for 12–18 hours.
- Workup : Excess POCl₃ removed under reduced pressure; residue dissolved in dichloromethane, washed with water, and purified via silica gel chromatography.
- Yield : 40–60%.
Mechanism : POCl₃ acts as both a solvent and chlorinating agent, with DMA facilitating the substitution of hydroxyl groups by chloride ions via a nucleophilic aromatic substitution mechanism.
Key Data :
Parameter | Value | Source |
---|---|---|
Temperature | 110–130°C | |
Reaction Time | 12–18 hours | |
Catalyst | N,N-Dimethylaniline | |
Yield | 40–60% |
Cyclization of Anthranilic Acid Derivatives
Anthranilic Acid and Potassium Cyanate Route
This method, patented by CN101475537A, involves cyclization followed by chlorination:
Step 1: Synthesis of 2,4-Quinazoline Dione :
- Reagents : Anthranilic acid (1 eq), potassium cyanate (1–3 eq), aqueous solvent.
- Conditions : Reacted at 40–90°C for 2–8 hours under pH 9–12.
- Intermediate : 2,4-Quinazoline dione isolated via acid precipitation.
Step 2: Chlorination with POCl₃ :
- Reagents : 2,4-Quinazoline dione (1 eq), POCl₃ (excess), aliphatic amide solvent (e.g., DMF).
- Conditions : Heated at 100–120°C for 4–6 hours.
- Yield : 60–70%.
Advantages : Scalable for industrial production; avoids toxic intermediates.
Triphosgene-Based Chlorination
Bis(trichloromethyl) Carbonate (Triphosgene) Method
An alternative to POCl₃, triphosgene offers safer handling and higher selectivity:
- Reagents : 8-Bromoquinazoline-2,4-diol (1 eq), triphosgene (0.3–0.5 eq), tertiary amine catalyst (e.g., triethylamine).
- Conditions : Reaction in chlorobenzene at 80–150°C for 1–4 hours.
- Workup : Organic layer washed with brine, dried, and purified via distillation.
- Yield : 70–85%.
Key Data :
Parameter | Value | Source |
---|---|---|
Catalyst | Triethylamine | |
Solvent | Chlorobenzene | |
Temperature | 100–130°C | |
Yield | 70–85% |
Advantages : Reduced toxicity compared to POCl₃; higher yields.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial protocols emphasize efficiency and safety:
- Reactor Type : Continuous flow systems with precise temperature control.
- Chlorination : POCl₃ or triphosgene fed at controlled rates to minimize side reactions.
- Purification : Automated chromatography or crystallization for high purity (>99%).
Typical Output : 50–100 kg/batch with 65–75% yield.
Comparative Analysis of Methods
Method | Reagents | Yield | Toxicity | Scalability |
---|---|---|---|---|
POCl₃ Chlorination | POCl₃, DMA | 40–60% | High | Moderate |
Anthranilic Acid Route | POCl₃, KOCN | 60–70% | Moderate | High |
Triphosgene Method | Triphosgene, Et₃N | 70–85% | Low | High |
Recommendations :
- Lab-Scale : Triphosgene method for safety and yield.
- Industrial : Anthranilic acid route for cost-effectiveness.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,4-dichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted quinazoline derivatives .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity: Research indicates that 8-Bromo-2,4-dichloroquinazoline exhibits significant biological activity against various cancer cell lines. It functions by inhibiting specific kinases involved in cancer cell proliferation and survival pathways. For instance, studies have shown its effectiveness in targeting the Aurora A kinase pathway, which is crucial in cell division and tumor growth .
- Neurological Disorders: The compound has been investigated for potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate enzyme activity may help in alleviating symptoms associated with these conditions .
-
Biochemical Research
- Enzyme Modulation: This compound plays a role in modulating enzyme activities, particularly kinases and phosphatases. By binding to the active sites of these enzymes, it can either inhibit or activate their functions, impacting critical cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .
- Gene Expression Regulation: Studies suggest that this compound can influence gene expression by affecting transcription factors and chromatin structure, leading to changes in cellular metabolism and proliferation.
-
Industrial Applications
- Synthesis of Complex Molecules: In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including substitution and coupling reactions, making it useful in developing pharmaceuticals and agrochemicals .
- Material Science: The compound is being explored for its potential use in developing new materials due to its unique chemical properties.
Case Studies
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the specific biological context . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level.
Comparison with Similar Compounds
- 7-Bromo-2,4-dichloroquinazoline
- 6-Bromo-2,4-dichloroquinazoline
- 2,4-Dichloroquinazoline
Comparison: 8-Bromo-2,4-dichloroquinazoline is unique due to the presence of both bromine and chlorine atoms at specific positions on the quinazoline ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds . For example, the presence of bromine at the 8-position can influence the compound’s electronic properties and its interactions with biological targets.
Biological Activity
8-Bromo-2,4-dichloroquinazoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 243.49 g/mol. The compound features a quinazoline ring system characterized by a benzene ring fused to a pyrimidine ring. The presence of bromine and chlorine atoms enhances its chemical reactivity and biological activity by increasing binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to inhibit certain kinases involved in cancer signaling pathways, thereby affecting cellular proliferation and survival . The halogen substituents on the quinazoline core enhance its binding affinity compared to non-halogenated analogs, which may contribute to its potential anticancer properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways associated with tumor growth .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (Breast) | 15 | EGFR inhibition |
This compound | A549 (Lung) | 12 | Aurora A kinase inhibition |
This compound | HeLa (Cervical) | 18 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli suggests potential applications in treating infections .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 3.75 |
Escherichia coli | 16 | 3.75 |
Bacillus subtilis | 9 | 7.5 |
Case Studies
Several studies have explored the biological activity of this compound derivatives:
- Study on Anticancer Properties : A recent investigation assessed the effects of various quinazoline derivatives on cancer cell lines. The study found that compounds similar to this compound effectively inhibited cell growth by inducing apoptosis and blocking critical signaling pathways related to cancer progression .
- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated significant inhibition zones for E. coli and S. aureus, suggesting that these compounds could serve as potential leads for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 8-bromo-2,4-dichloroquinazoline with high purity, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : Utilize nucleophilic aromatic substitution (SNAr) on pre-functionalized quinazoline scaffolds. Bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a chlorinated solvent (e.g., CCl4). Chlorination at the 2,4-positions typically employs POCl3 with catalytic dimethylformamide (DMF) at reflux. Optimize stoichiometry (e.g., 1.2 equivalents of NBS for bromination) and reaction time (monitored via TLC/HPLC) to suppress side reactions like over-halogenation . Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >97% purity .
Q. How can researchers characterize the structural and electronic properties of this compound to confirm regioselectivity and purity?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm substitution patterns via coupling constants and NOESY.
- HRMS : Validate molecular weight (C8H3BrCl2N2, theoretical [M+H]+ = 304.87).
- X-ray crystallography : Resolve crystal structure to confirm bromine/chlorine positions .
- HPLC-PDA : Monitor purity (>97%) and detect trace impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities. Avoid aqueous disposal due to potential aquatic toxicity .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate the reaction mechanisms and electronic effects of substituents in this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., bromination energy barriers) and frontier molecular orbitals (HOMO/LUMO). Compare computed NMR/IR spectra with experimental data to validate accuracy .
- Analyze electrostatic potential maps to predict regioselectivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies can resolve contradictions in reported reactivity data for halogenated quinazolines, such as unexpected nucleophilic substitution outcomes?
- Methodological Answer :
- Systematic Variable Screening : Use design-of-experiments (DoE) to test solvent polarity (DMF vs. THF), temperature (25°C vs. 80°C), and catalyst loading (Pd(PPh3)4 vs. XPhos).
- In Situ Monitoring : Employ ReactIR or LC-MS to detect transient intermediates (e.g., Meisenheimer complexes) that explain divergent pathways .
- Meta-Analysis : Compare literature data with attention to solvent impurities (e.g., trace water) or competing elimination pathways .
Q. How can this compound be functionalized to develop bioactivity assays, and what analytical methods validate its interactions with biological targets?
- Methodological Answer :
- Functionalization : Perform palladium-catalyzed cross-coupling (e.g., with aryl boronic acids) to introduce pharmacophores. Optimize conditions using microwave-assisted synthesis (80°C, 30 min) .
- Bioactivity Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to protein targets (e.g., kinases).
- Cellular Assays : Use fluorescence microscopy (e.g., FITC-labeled derivatives) to track intracellular localization .
Properties
IUPAC Name |
8-bromo-2,4-dichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXJPWCPEFXWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549436 | |
Record name | 8-Bromo-2,4-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331647-05-3 | |
Record name | 8-Bromo-2,4-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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